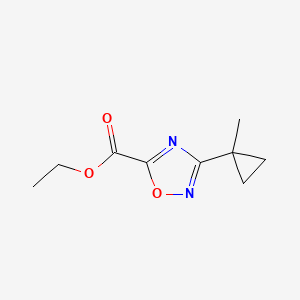![molecular formula C13H14ClF2NO2 B2575663 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one CAS No. 2411248-85-4](/img/structure/B2575663.png)
2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one involves its binding to the DAT. This binding leads to the inhibition of dopamine reuptake, which results in increased dopamine levels in the synaptic cleft. This increased dopamine concentration can then lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one are dependent on its binding to the DAT. The increased dopamine levels in the synaptic cleft can lead to various effects such as increased locomotor activity, reward-seeking behavior, and changes in mood and cognition. Additionally, this compound has shown potential in the diagnosis and monitoring of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one in lab experiments include its high affinity for the DAT, its potential as a PET imaging agent, and its ability to investigate the role of dopamine in various physiological and pathological conditions. However, its limitations include its potential toxicity and the need for further research on its long-term effects.
Direcciones Futuras
For research on 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one include investigating its potential as a therapeutic agent for various neurological and psychiatric disorders such as depression, addiction, and schizophrenia. Additionally, further research is needed to investigate its long-term effects and potential toxicity. Finally, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one involves the reaction of 2-chloro-1-(chloromethyl)propan-1-one with 7-(difluoromethoxy)-3,4-dihydro-1H-isoquinoline-2-amine in the presence of a base. This reaction leads to the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one has shown potential in various scientific research applications. It has been studied for its potential as a dopamine transporter (DAT) ligand, which can be used to investigate the role of dopamine in various physiological and pathological conditions. Additionally, it has been investigated for its potential as a positron emission tomography (PET) imaging agent for the diagnosis and monitoring of neurodegenerative diseases such as Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2/c1-8(14)12(18)17-5-4-9-2-3-11(19-13(15)16)6-10(9)7-17/h2-3,6,8,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJFDGPVAVXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

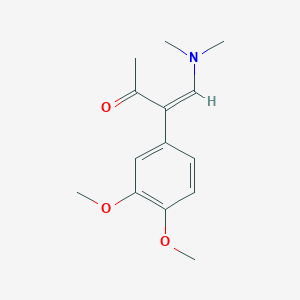
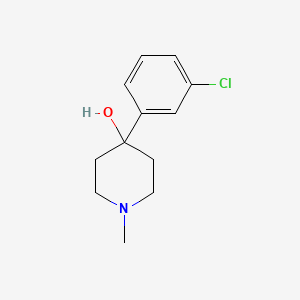
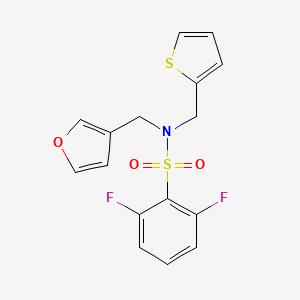
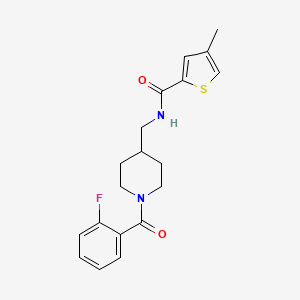

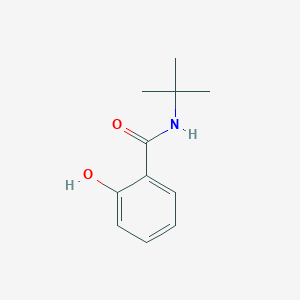

![2-(2-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2575591.png)


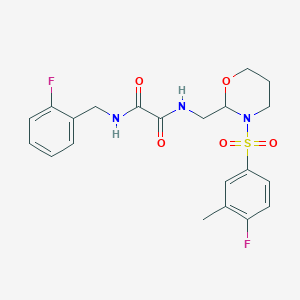

![3-(2-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575602.png)
